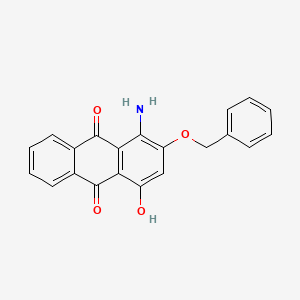
1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of an amino group, a benzyloxy group, and a hydroxy group attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce the amino group. The benzyloxy group can be introduced via a nucleophilic substitution reaction, and the hydroxy group can be added through hydroxylation reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Benzyl chloride (C6H5CH2Cl) for introducing the benzyloxy group, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Formation of anthracene-9,10-diol.
Substitution: Introduction of various substituents depending on the nucleophile used.
Applications De Recherche Scientifique
1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Amino-2-hydroxyanthracene-9,10-dione: Lacks the benzyloxy group, which may affect its solubility and reactivity.
2-(Benzyloxy)-4-hydroxyanthracene-9,10-dione: Lacks the amino group, which may influence its biological activity.
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the benzyloxy group, potentially altering its chemical properties.
Uniqueness: 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and benzyloxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
16410-10-9 |
|---|---|
Formule moléculaire |
C21H15NO4 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO4/c22-19-16(26-11-12-6-2-1-3-7-12)10-15(23)17-18(19)21(25)14-9-5-4-8-13(14)20(17)24/h1-10,23H,11,22H2 |
Clé InChI |
UZHMMSBDIXSBOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
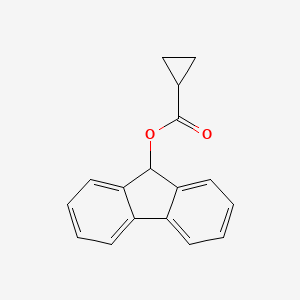
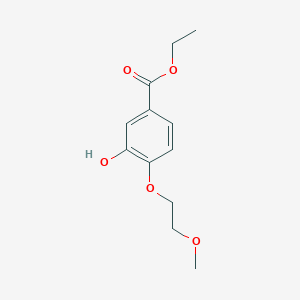
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
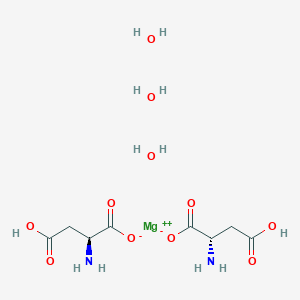
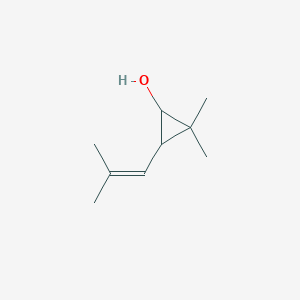
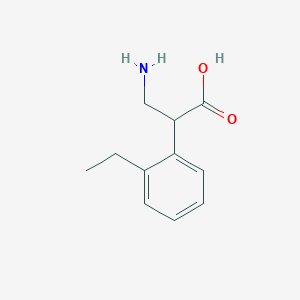
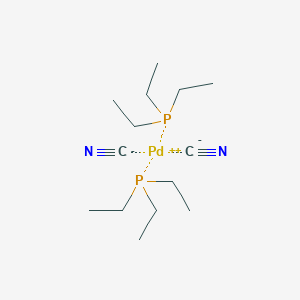

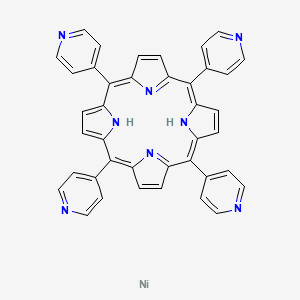
![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
